![molecular formula C17H14N2O2 B2514386 N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide CAS No. 477503-73-4](/img/structure/B2514386.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide
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Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide, commonly known as BIX-01294, is a small molecule inhibitor that has gained significant attention in the field of epigenetics research. It is a potent and selective inhibitor of histone methyltransferase G9a, which plays a crucial role in the regulation of gene expression through the methylation of histone H3 lysine 9 (H3K9).
Scientific Research Applications
Antimicrobial Activity
Benzoxazole derivatives exhibit promising antimicrobial properties. Researchers have synthesized various analogues and evaluated their efficacy against bacteria and fungi. Notably, compounds like 1, 10, 13, 16, 19, 20, and 24 demonstrated high antimicrobial activity, comparable to existing drugs like ofloxacin and fluconazole . These compounds could potentially serve as novel antimicrobial agents.
Anticancer Potential
Benzoxazole compounds have been investigated for their anticancer effects. In vitro studies using human colorectal carcinoma (HCT116) cell lines revealed that compounds 4, 6, 25, and 26 exhibited strong anticancer activity, outperforming the standard drug 5-fluorouracil . Further research may explore their mechanisms of action and potential clinical applications.
Organic Light-Emitting Diodes (OLEDs)
N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide serves as an organic material in OLEDs. Specifically, it acts as a hole transport material (HTM) , facilitating the movement of positively charged holes from the anode to the emissive layer, where light is generated. Its use in OLED technology underscores its relevance in optoelectronics.
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to correlate the physicochemical properties of benzoxazole derivatives with their biological activity . Such models aid in predicting the compound’s behavior and optimizing its design for specific applications.
Synthetic Strategies and Nanocatalysts
Researchers have explored innovative synthetic approaches for benzoxazole derivatives. For instance, a magnetic solid acid nanocatalyst was introduced for benzoxazole synthesis, achieving high yields . Investigating novel catalysts and green synthesis methods can enhance the compound’s accessibility.
Multidisciplinary Applications
Beyond specific fields, benzoxazole derivatives find use in various areas, including anti-inflammatory, antihistamine, and melatonin receptor antagonism . Their versatility makes them valuable for interdisciplinary research.
properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16(11-5-6-11)18-13-9-7-12(8-10-13)17-19-14-3-1-2-4-15(14)21-17/h1-4,7-11H,5-6H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNKUHDFBXKDMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide |
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